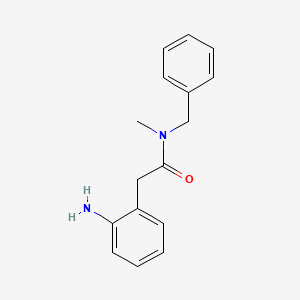

2-(2-aminophenyl)-N-benzyl-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-aminophenyl)-N-benzyl-N-methylacetamide” is a complex organic molecule. It likely contains an amine group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a benzyl group (a benzene ring with a methyl group) and an acetamide group (an acetyl group combined with an amine group) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions . For example, 2-aminophenyl benzimidazole derivatives have been synthesized using a sulfur insertion strategy .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzene rings could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the amine and acetamide groups. For instance, it might participate in condensation reactions, substitution reactions, or redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

AP-BTH belongs to the class of 2-benzothiazoles (BTs), which have demonstrated a wide range of biological activities. Some notable examples include:

- Riluzole (1) : An FDA-approved anticonvulsant and neuroprotective drug used in Amyotrophic Lateral Sclerosis (ALS) treatment. It also shows potential as an anti-cancer agent .

- Phortress (2) : A well-known antitumor agent with selective activity against breast, ovarian, and renal carcinomas .

- Zopolrestat : A potent aldose reductase inhibitor currently in phase III clinical trials .

- Ethoxzolamide : An FDA-approved carbonic anhydrase inhibitor .

- Frentizole : An antiviral and immunosuppressive drug used in rheumatoid arthritis and systemic lupus erythematosus .

AP-BTH derivatives could be explored further for their potential as novel therapeutic agents.

Enzyme Inhibition and Biosynthesis Pathways

AP-BTH derivatives, such as 2-((2-Aminophenyl)thio)benzoic acid , have been studied as inhibitors of enzymes like thiopurine methyltransferase . These findings highlight their relevance in medicinal chemistry .

Aurora Kinase Inhibition

The synthesis of 2-aminophenyl-5-halothiazoles from AP-BTH derivatives has led to compounds with varying activities against Aurora kinases . These compounds may have implications in cancer research and drug development .

Chiral Purity and Peptide Synthesis

AP-BTH can be incorporated into amino acids and peptides due to its pharmacophore group. Researchers have developed efficient methods for solid-phase synthesis of AP-BTH-modified amino acids and peptides with high chiral purity . This opens avenues for designing bioactive peptides .

Propiedades

IUPAC Name |

2-(2-aminophenyl)-N-benzyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-18(12-13-7-3-2-4-8-13)16(19)11-14-9-5-6-10-15(14)17/h2-10H,11-12,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEQZXRQTGUTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-aminophenyl)-N-benzyl-N-methylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2717258.png)

![3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2717263.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2717264.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2717269.png)

![2-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2717272.png)

![tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate](/img/structure/B2717275.png)

![N-(4-chlorobenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2717277.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate](/img/structure/B2717279.png)